
1-Bromo-2-fluoro-5-méthyl-4-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material science: In the development of novel materials with specific electronic or optical properties.
Medicinal chemistry: As a building block in the design and synthesis of potential drug candidates.
Agricultural chemistry: In the synthesis of agrochemicals and pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be synthesized from 2-bromo-4-fluorotoluene through a nitration reaction. . The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
In industrial settings, the production of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-bromo-2-fluoro-5-methyl-4-aminobenzene.
Oxidation: Formation of 1-bromo-2-fluoro-5-nitrobenzoic acid.
Mécanisme D'action
The mechanism of action of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution (EAS) process. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: Similar structure but with different positions of the substituents.
1-Bromo-4-nitrobenzene: Lacks the fluoro and methyl groups, leading to different reactivity and applications.
2-Bromo-1-fluoro-4-nitrobenzene: Different substitution pattern affecting its chemical behavior.
The uniqueness of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
1-bromo-2-fluoro-5-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIULASDABKIDOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
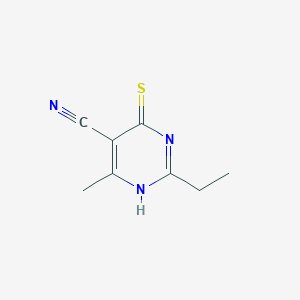
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
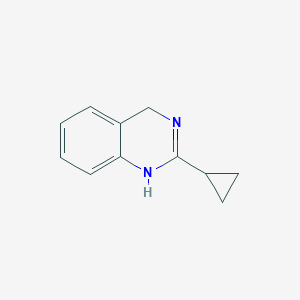
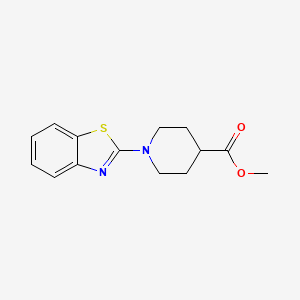
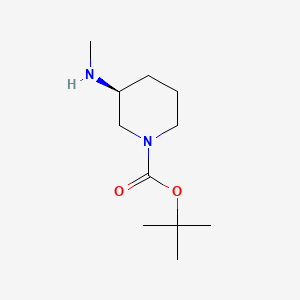
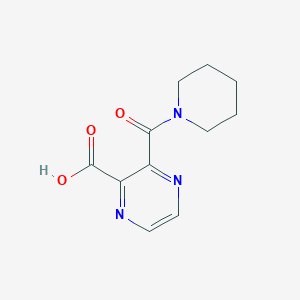
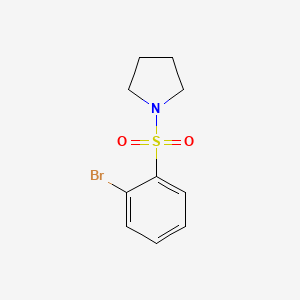
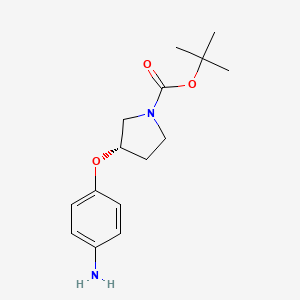
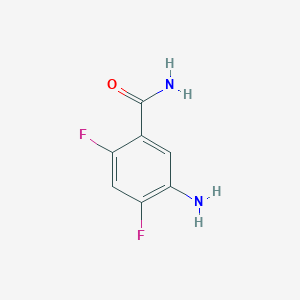
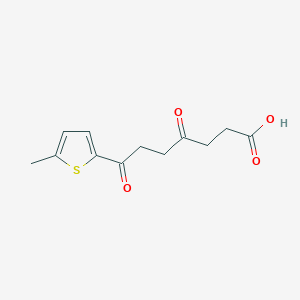
![tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)
